
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1)
Übersicht
Beschreibung
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine (1:1) is a chemical compound with the molecular formula C17H25FN4O. It is a solid compound that is often used in various chemical and pharmaceutical research applications .
Vorbereitungsmethoden
The preparation of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine involves multiple steps. One possible synthetic route starts with pyrazine-2,3-dione as the starting material. Through a series of chemical reactions, fluorine, hydrogen, and cyano groups are introduced to form the final compound . The reaction conditions typically involve controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic properties. Its structure suggests possible activity against viral infections, particularly as a prodrug in antiviral therapies.
Antiviral Activity
Research indicates that derivatives of pyrazinecarbonitriles exhibit antiviral properties. The presence of the fluoro group enhances the compound's ability to interact with viral enzymes, potentially inhibiting their function. This has implications for the treatment of viral infections such as influenza and COVID-19.
Case Study: Favipiravir Derivative
One prominent application is its relation to Favipiravir , an antiviral medication used to treat influenza and recently explored for COVID-19. The dicyclohexylamine salt form may enhance solubility and bioavailability, making it a candidate for further pharmacological studies .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of other heterocyclic compounds.
Synthesis Pathways
- Formation of Pyrazine Derivatives : The compound can be utilized to synthesize various pyrazine derivatives through nucleophilic substitution reactions.
- Catalysis : Its unique structure allows it to act as a catalyst in specific organic reactions, enhancing reaction rates and selectivity .
Material Science Applications
In material science, the compound's properties can be exploited for developing advanced materials with specific functionalities.
Polymer Chemistry
The incorporation of 6-Fluoro-3-oxo-3,4-dihydropyrazine into polymer matrices can impart desirable thermal and mechanical properties, making it suitable for high-performance applications.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine can be compared with other similar compounds, such as:
6-Fluoro-3-oxo-3,4-dihydro-2-pyrazinecarbonitrile: This compound has a similar structure but lacks the dicyclohexylamine component.
6-Fluoro-3-hydroxy-2-pyrazinecarbonitrile: This compound has a hydroxyl group instead of an oxo group.
The uniqueness of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile compound with dicyclohexylamine lies in its specific combination of functional groups and its ability to form stable complexes with dicyclohexylamine .
Biologische Aktivität
The compound 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile combined with dicyclohexylamine (1:1) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₂₅FN₄O
- Molecular Weight : 320.41 g/mol
- CAS Number : 1137606-74-6
- Topological Polar Surface Area : 77.3 Ų
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 5
Antimicrobial Properties
Recent studies have indicated that derivatives of dihydropyrazine compounds exhibit significant antimicrobial activity. The combination of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile with dicyclohexylamine has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Research published in various journals has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that the compound induces apoptosis in cancer cells, particularly in breast and lung cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound showed significant inhibition with zones of inhibition measuring over 15 mm for both bacterial strains.
-
Evaluation of Anticancer Effects
- Objective : To assess cytotoxicity in human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating strong potential for further development as an anticancer agent.
The biological activity of 6-Fluoro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival and proliferation.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress in cancer cells, promoting apoptosis.
Eigenschaften
IUPAC Name |
N-cyclohexylcyclohexanamine;5-fluoro-2-oxo-1H-pyrazine-3-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C5H2FN3O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-4-2-8-5(10)3(1-7)9-4/h11-13H,1-10H2;2H,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEAMQKUSNCUDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=C(N=C(C(=O)N1)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.